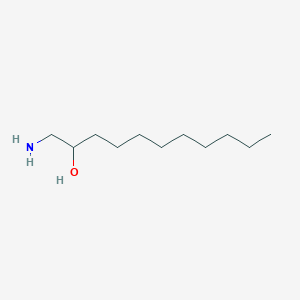
Racemic 1-amino-2-undecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemic 1-amino-2-undecanol is an organic compound with the molecular formula C11H25NO It is a primary aliphatic alcohol with an amino group attached to the second carbon of an undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Racemic 1-amino-2-undecanol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-2-undecanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-undecanone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of 1-amino-2-undecanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Racemic 1-amino-2-undecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide, which can then undergo further substitution.
Major Products:
Oxidation: 2-Undecanone or 2-undecanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Racemic 1-amino-2-undecanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-amino-2-undecanol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
1-Amino-2-decanol: Similar structure but with a shorter carbon chain.
1-Amino-2-dodecanol: Similar structure but with a longer carbon chain.
2-Amino-1-undecanol: Isomer with the amino group on the first carbon.
Uniqueness: Racemic 1-amino-2-undecanol is unique due to its specific chain length and the position of the amino group, which confer distinct physicochemical properties and biological activities. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring amphiphilic molecules.
Propiedades
Fórmula molecular |
C11H25NO |
|---|---|
Peso molecular |
187.32 g/mol |
Nombre IUPAC |
1-aminoundecan-2-ol |
InChI |
InChI=1S/C11H25NO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11,13H,2-10,12H2,1H3 |
Clave InChI |
NSEKSRWWQUGVJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















